
1-Azaadamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azaadamantane is a unique organic compound characterized by its tricyclic structure. It is composed of three interconnected rings, forming a rigid and compact framework. The molecular formula for this compound is C9H15N, and it has a molecular weight of 137.22 g/mol
Méthodes De Préparation
The synthesis of 1-Azaadamantane typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the reaction of cyclopentadiene with a suitable nitrogen-containing reagent under specific conditions to form the tricyclic structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
1-Azaadamantane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Azaadamantane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its rigid structure makes it an ideal candidate for studying steric effects and molecular interactions.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of 1-Azaadamantane involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid tricyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the target molecule .
Comparaison Avec Des Composés Similaires
1-Azaadamantane can be compared to other tricyclic compounds, such as tricyclo(3.3.1.1(3,7))decane and adamantane.
Tricyclo(3.3.1.1(3,7))decane: This compound has a similar tricyclic structure but lacks the nitrogen atom present in this compound.
Adamantane: Another tricyclic compound, adamantane, is known for its use in antiviral drugs.
The uniqueness of this compound lies in its nitrogen-containing tricyclic structure, which can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
281-27-6 |
|---|---|
Formule moléculaire |
C9H15N |
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
1-azatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C9H15N/c1-7-2-9-3-8(1)5-10(4-7)6-9/h7-9H,1-6H2 |
Clé InChI |
WENISBCJPGSITQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CN(C2)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




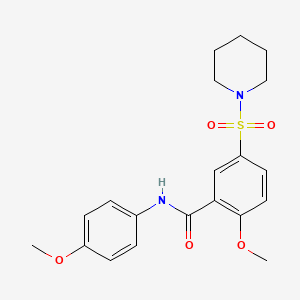
![4-{[4-(Methanesulfonyl)benzene-1-sulfonyl]amino}benzoic acid](/img/structure/B8791437.png)
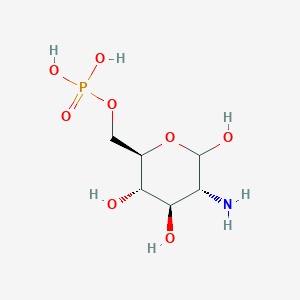
![2-Amino-5-methyl-4,5-dihydropyrazolo[1,5-a]pyrazin-6(7H)-one](/img/structure/B8791444.png)
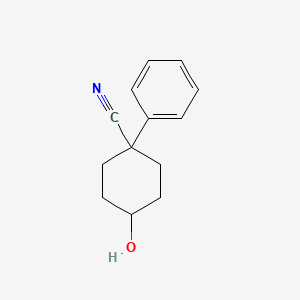
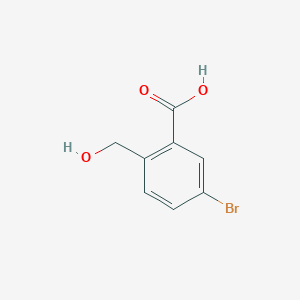
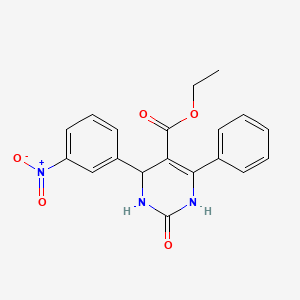
![N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]ethanamine](/img/structure/B8791466.png)
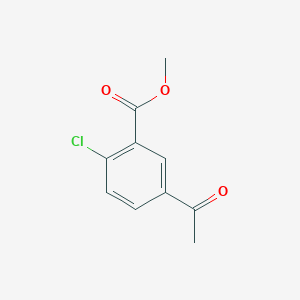
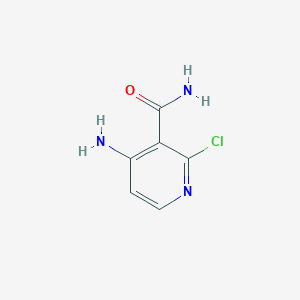

![N-[(3-methylphenyl)carbamoyl]valine](/img/structure/B8791515.png)
